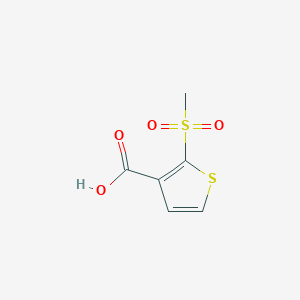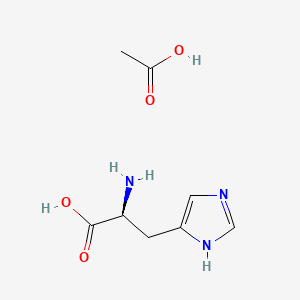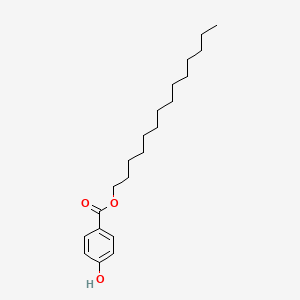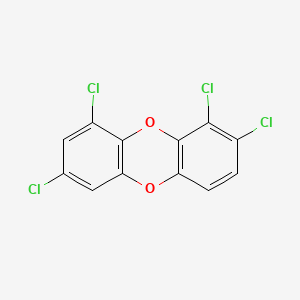
1,2,7,9-四氯二苯并-对-二噁英
描述
1,2,7,9-Tetrachlorodibenzo-P-dioxin is a type of polychlorinated dibenzo-p-dioxin (PCDD), which is a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are commonly referred to as dioxins for simplicity, because every PCDD molecule contains a dibenzo-1,4-dioxin skeletal structure .
Synthesis Analysis
PCDDs are not created intentionally but are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce PCDDs .Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Dioxins are extremely persistent compounds and break down very slowly . In fact, a large part of current exposures to dioxins in the United States is due to releases that occurred decades ago .Physical And Chemical Properties Analysis
TCDD is a colorless crystalline solid at room temperature . It is one of a family of isomers known chemically as dibenzo-p-dioxins .科学研究应用
用于环境监测的免疫测定开发
1,2,7,9-四氯二苯并-对-二噁英 (TCDD) 存在于生态系统的各种成分中,包括土壤和生物群。由 Shan 等人(2001 年)领导的研究开发了一种针对 TCDD 的高灵敏度免疫测定,并使用新的包被抗原系统对其进行了优化。该测定为 TCDD 分析提供了一种简单、快速且具有成本效益的方法,可以进行更快的研究和合理的监管决策。它可以用作环境监测的现场工具,对土壤样品在不进一步净化的情况下,检测限为低 ppt 级 (Shan 等人,2001)。
研究鱼类的生殖和发育毒性
King-Heiden 等人(2012 年)的研究探讨了 TCDD 对鱼类的生殖和发育毒性。TCDD 是一种全球性环境污染物,通过芳烃受体 (AHR) 表现出毒性。这项研究强调了需要一个脊椎动物模型来研究 TCDD 在各个生物学水平上的毒性,重点关注其对野生鱼类物种生殖和发育影响的影响。此类研究旨在预测 AHR 配体对鱼类种群构成的风险,并帮助进行人类风险评估 (King-Heiden 等人,2012)。
重新评估人类和哺乳动物毒性因子
范登伯格等人(2006 年)于 2005 年主持了世界卫生组织 (WHO) 专家会议,重新评估了类二噁英化合物的毒性当量因子 (TEF)。该研究结合了相对效应效力分布、专家判断和点估计。重新评估过程导致了几种化合物的 TEF 值发生变化,强调需要进一步研究非类二噁英 AHR 激动剂/拮抗剂对 TCDD 整体毒性影响的影响 (Van den Berg 等人,2006)。
二噁英的致癌特性
Steenland 等人(2004 年)回顾了 TCDD 的致癌特性,自 1997 年被国际癌症研究机构 (IARC) 归类为人类致癌物以来。该综述包括新的流行病学和机制证据,支持 IARC 分类。该研究讨论了在工业队列中观察到的阳性暴露反应分析和 Seveso 事故队列中的特定癌症,以及对 AhR 在介导 TCDD 致癌反应中功能的新见解 (Steenland 等人,2004)。
作用机制
安全和危害
未来方向
There is scientific consensus for a common mode of action of TCDD and other chlorinated dibenzodioxins, dibenzofurans, and planar polychlorinated biphenyls (PCBs). In humans and rodents, this mode of action involves events that stem from the initial binding of TCDD to the aryl hydrocarbon (Ah) receptor . Future research will likely focus on further understanding this mechanism and its implications for human health .
属性
IUPAC Name |
1,2,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)17-8-2-1-6(14)10(16)12(8)18-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHBBZEUNSCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074087 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
71669-23-3 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457HCG5F5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






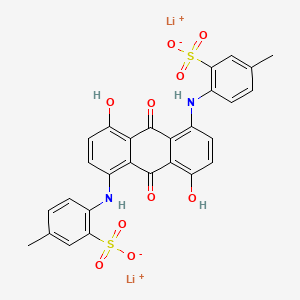

![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)
